REACTION_CXSMILES
|
[Cr]([O-])(OC(C)(C)C)(=O)=[O:2].[CH3:10][CH:11]1[CH2:16][CH2:15][CH2:14][C:13]([CH3:18])([CH3:17])[CH:12]1[CH2:19][CH2:20][CH2:21][CH3:22]>>[CH3:10][C:11]1[C:16](=[O:2])[CH2:15][CH2:14][C:13]([CH3:17])([CH3:18])[C:12]=1[CH2:19][CH2:20][CH2:21][CH3:22]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1C(C(CCC1)(C)C)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cr](=O)(=O)(OC(C)(C)C)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
yielding
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(CCC(C1CCCC)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |